Cas no 89905-83-9 (1,1'-Bicyclohexyl, 4,4'-dinitro-)

1,1'-Bicyclohexyl, 4,4'-dinitro- structure
89905-83-9 structure
Product name:1,1'-Bicyclohexyl, 4,4'-dinitro-
CAS No:89905-83-9
MF:C12H20N2O4
MW:256.298203468323
CID:585491
PubChem ID:71326833

1,1'-Bicyclohexyl, 4,4'-dinitro- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Bicyclohexyl, 4,4'-dinitro-
    • 1-nitro-4-(4-nitrocyclohexyl)cyclohexane
    • 4,4'-Dinitro-1,1'-bi(cyclohexane)
    • 89905-83-9
    • DTXSID80755965
    • Inchi: InChI=1S/C12H20N2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h9-12H,1-8H2
    • InChI Key: FPNGQGKZSOWYEA-UHFFFAOYSA-N
    • SMILES: C1CC(CCC1C2CCC(CC2)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 256.14230712g/mol
  • Monoisotopic Mass: 256.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.6Ų
  • XLogP3: 2.8

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